molecular formula C16H19NO3 B5023295 N-[2-(4-propylphenoxy)ethyl]-2-furamide

N-[2-(4-propylphenoxy)ethyl]-2-furamide

Cat. No. B5023295
M. Wt: 273.33 g/mol
InChI Key: BTUTZFGYZISQNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to N-[2-(4-propylphenoxy)ethyl]-2-furamide involves multiple steps, including functionalization through reactions like Suzuki-Miyaura cross-coupling and the use of catalysts like triphenylphosphine palladium. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated moderate to good yields, showcasing the efficiency of these methodologies in producing furan-based compounds with potential biological activities (Siddiqa et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically conducted using techniques such as X-ray diffraction, NMR, and computational methods. Studies like the one conducted by Prasanth et al. (2015), which determined the molecular structure of a thioamide derivative, provide insights into the conformation and stereochemistry of complex organic molecules, essential for understanding the chemical behavior of this compound analogues.

Chemical Reactions and Properties

Chemical reactions involving furan and amide derivatives can lead to a variety of products, depending on the reactants and conditions used. The domino reaction of 3-(2-formylphenoxy)propenoates and amines, for example, demonstrates the versatility of furan derivatives in organic synthesis, producing N-substituted 1,4-dihydropyridines with potential applications in fluorescence and materials science (Cui et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use as a building block in organic synthesis, or its potential as a drug candidate if it shows promising biological activity .

properties

IUPAC Name

N-[2-(4-propylphenoxy)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-4-13-6-8-14(9-7-13)19-12-10-17-16(18)15-5-3-11-20-15/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUTZFGYZISQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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